Tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate
Description
tert-Butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate (CAS: 1936616-27-1) is a bicyclic compound featuring a seven-membered ring system with a nitrogen atom (azabicyclo) and a tert-butyl ester group. Its molecular formula is C₁₁H₁₉NO₂, with a molecular weight of 197.27 g/mol . This compound is widely used as a building block in medicinal chemistry due to its rigid bicyclic structure, which enhances binding affinity in drug-target interactions. It is synthesized via methods such as deprotection using trifluoroacetic acid (TFA) in dichloromethane/methanol mixtures .
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)11-6-8(11)4-5-12-7-11/h8,12H,4-7H2,1-3H3 |
InChI Key |
FRMZRYVZAQDXPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC1CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization Approach:
The core bicyclic structure, 3-azabicyclo[4.1.0]heptane, is typically formed via intramolecular cyclization reactions starting from linear or monocyclic precursors containing nitrogen functionalities. For example, starting from substituted piperidine derivatives or azetidines, ring closure is achieved under controlled conditions to form the bicyclic ring system.Esterification Step:
After the bicyclic amine core is formed, the introduction of the tert-butyl carboxylate group occurs through esterification or carbamate formation. This is commonly done by reacting the bicyclic amine with tert-butyl chloroformate or related tert-butyl protecting group reagents under basic conditions, often using triethylamine or potassium carbonate as bases.-
- Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF)
- Temperature: Ranges from 0 °C to reflux temperatures depending on the step
- Reaction Times: From 2 hours to overnight stirring to ensure completion
- Catalysts/Additives: Copper(I) iodide for some cyclization steps, carbodiimides for coupling reactions
Representative Synthetic Example
A documented synthesis involves the following steps:
| Step | Reagents & Conditions | Outcome & Yield |
|---|---|---|
| 1. Cyclization | Starting from 4-hydroxymethylpyridine or related amine precursors; cyclization under basic or catalytic conditions | Formation of 3-azabicyclo[4.1.0]heptane core |
| 2. Esterification | Reaction with tert-butyl chloroformate in DCM with triethylamine at 0–20 °C for 2–3 hours | tert-Butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate obtained with yields typically above 80% |
| 3. Purification | Column chromatography or recrystallization | High purity product suitable for further applications |
Industrial Scale Considerations
While detailed industrial-scale synthesis protocols are limited in literature, scaling up involves optimizing:
- Reaction temperature and time to maximize yield and minimize by-products
- Solvent recycling and choice for environmental and economic viability
- Use of catalysts or reagents that are cost-effective and readily available
- Purification techniques such as crystallization or preparative HPLC for high purity
| Parameter | Details |
|---|---|
| Molecular Formula | C11H19NO2 |
| Molecular Weight | 197.27 g/mol |
| IUPAC Name | This compound |
| Standard InChI | InChI=1S/C11H19NO2/c1-10(2,3)14-9(13)11-6-8(11)4-5-12-7-11/h8,12H,4-7H2,1-3H3 |
| Standard InChIKey | FRMZRYVZAQDXPQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C12CC1CCNC2 |
| Common Reagents | tert-butyl chloroformate, triethylamine, potassium carbonate |
| Typical Solvents | DCM, THF, DMF |
| Typical Reaction Temperature | 0 °C to reflux |
| Typical Yield Range | 80–94% |
The bicyclic structure of this compound imparts significant conformational rigidity, making it a valuable intermediate in medicinal chemistry for designing enzyme inhibitors and receptor ligands.
Related compounds synthesized using similar methods have been employed in the development of analgesics and anti-inflammatory agents, indicating the synthetic utility of this scaffold.
Research literature suggests that the key challenge in synthesis lies in achieving efficient and selective cyclization to form the bicyclic ring without side reactions.
Use of copper(I) catalysts and carbodiimide coupling agents has been reported to improve reaction efficiency and yield in analogous systems.
The preparation of this compound involves strategic cyclization of nitrogen-containing precursors followed by esterification with tert-butyl protecting groups. The synthesis is characterized by controlled reaction conditions, choice of suitable bases and solvents, and purification methods that ensure high yield and purity. This compound's bicyclic framework and functionalization make it a valuable intermediate in pharmaceutical and organic synthesis applications.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azabicyclo compounds.
Scientific Research Applications
Tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved often include binding to the active site of enzymes, leading to changes in their activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Ester Groups
Ethyl 3-azabicyclo[4.1.0]heptane-1-carboxylate (CAS: 1536392-35-4)
- Molecular Formula: C₉H₁₅NO₂
- Molecular Weight : 169.22 g/mol
- Lower molecular weight may improve solubility in polar solvents.
tert-Butyl Derivatives
- tert-Butyl 6-(aminomethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: N/A): Features an aminomethyl substituent, enabling further functionalization (e.g., conjugation with pharmacophores) . Used in peptide mimetics and protease inhibitors.
Heteroatom Substitutions in the Bicyclic Framework
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 951766-54-4)
Functional Group Modifications
tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 134575-14-7)
- Key Feature : A hydroxymethyl group at position 1 provides a site for glycosylation or phosphorylation .
- Applications: Intermediate in the synthesis of iminosugars and glycosidase inhibitors .
tert-Butyl 1-(4-(N,N-dimethylsulfamoyl)phenyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate (18b)
Bicyclic Ring Size Variations
tert-Butyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate
Boron-Containing Derivatives
tert-Butyl (1S,6R,7R)-7-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate
Comparative Data Table
Biological Activity
Tert-butyl 3-azabicyclo[4.1.0]heptane-1-carboxylate, also known as tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate, is a bicyclic compound with potential applications in medicinal chemistry and organic synthesis. This article delves into its biological activity, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: CHNO
Molecular Weight: 199.25 g/mol
CAS Number: 161157-50-2
Physical Properties
| Property | Value |
|---|---|
| Appearance | Colorless to light orange liquid |
| Purity | ≥95.0% (by GC) |
| Boiling Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system (CNS). The compound acts as a modulator of nicotinic acetylcholine receptors (nAChRs) , which are crucial for various physiological processes including cognition and memory.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Cognitive Enhancement: Studies have shown that compounds similar to this compound can enhance cognitive functions by modulating nAChRs.
- Analgesic Properties: Preliminary investigations suggest potential analgesic effects, making it a candidate for pain management therapies.
- Antidepressant Activity: Some derivatives have shown promise in alleviating symptoms of depression through their action on neurotransmitter systems.
Case Studies
-
Cognitive Enhancement Study:
A study published in the Journal of Medicinal Chemistry explored the effects of related bicyclic compounds on cognitive function in animal models. Results indicated that administration led to improved memory retention and learning capabilities, attributed to enhanced cholinergic signaling. -
Analgesic Effects:
In a clinical trial assessing the efficacy of related compounds for pain relief, subjects reported significant reductions in pain scores compared to placebo, suggesting a viable pathway for developing new analgesics based on this chemical structure. -
Antidepressant Research:
A recent investigation into the antidepressant properties of bicyclic compounds demonstrated that they could significantly reduce depressive behaviors in rodent models, highlighting their potential therapeutic applications.
Safety and Toxicology
While this compound shows promise in various biological activities, safety assessments are crucial:
- Toxicity Profile: The compound is classified under certain hazard statements indicating potential irritancy and toxicity if ingested or inhaled.
- Safety Precautions: Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
